Tetraethylammonium chloride (TEAC, CAS 56-34-8) is a symmetrical quaternary ammonium salt widely utilized as a phase-transfer catalyst, a structure-directing agent in zeolite synthesis, and a supporting electrolyte in energy storage devices [1]. Characterized by its high aqueous solubility and hygroscopic nature, TEAC provides a critical balance of ionic conductivity and moderate lipophilicity. In industrial and laboratory procurement, TEAC is selected when the tetramethylammonium (TMA+) cation is too small to provide sufficient steric bulk or templating size, and the tetrabutylammonium (TBA+) cation is too lipophilic or viscous for the target application. Furthermore, the chloride anion offers distinct coordination chemistry and electrochemical stability windows compared to its bromide, iodide, or hydroxide counterparts, making it a highly specific precursor for advanced materials and catalytic workflows.
Substituting TEAC with close analogs like tetrabutylammonium chloride (TBAC) or tetraethylammonium bromide (TEAB) frequently results in process failures or degraded performance. In electrochemical formulations, such as deep eutectic solvents (DES) or aqueous supercapacitors, replacing the TEA+ cation with the bulkier TBA+ cation drastically increases viscosity and slashes ionic conductivity, directly impairing power density [1]. In phase-transfer and transition-metal catalysis, substituting the chloride anion with bromide or iodide alters the nucleophilicity and leaving-group dynamics, which can depress yields in specific carbonylation or halogen-exchange reactions. Similarly, in zeolite synthesis, the specific hydration sphere and conformational geometry of the TEA+ cation are strictly required to template *BEA (Zeolite Beta) frameworks; using TMA+ or TBA+ yields entirely different pore topologies, rendering generic substitution impossible [2].
In the formulation of deep eutectic solvents (DES) for energy storage, the choice of quaternary ammonium cation strictly dictates fluid dynamics and ion mobility. When formulated with ethylene glycol, TEAC yields a DES with a viscosity of 26.12 mPa·s and an ionic conductivity of 10.29 mS/cm. In contrast, substituting TEAC with tetrabutylammonium chloride (TBAC) nearly doubles the viscosity to 50.43 mPa·s and reduces conductivity by 45% to 5.65 mS/cm [1].
| Evidence Dimension | Ionic conductivity and dynamic viscosity |
| Target Compound Data | 10.29 mS/cm; 26.12 mPa·s |
| Comparator Or Baseline | TBAC (5.65 mS/cm; 50.43 mPa·s) |
| Quantified Difference | TEAC provides 1.8x higher conductivity and ~50% lower viscosity. |
| Conditions | DES formulated with ethylene glycol at standard temperature |
Essential for battery and supercapacitor electrolyte formulators who require high ion mobility and low internal resistance to maximize power density.
Tetraethylammonium hydroxide (TEAOH) is the traditional structure-directing agent (SDA) for synthesizing *BEA-type zeolites (Zeolite Beta). However, TEAC serves as a highly effective, lower-cost alternative. Research demonstrates that by utilizing TEAC in a modified gel composition with consecutive aging and hydrothermal steps, manufacturers can obtain pure solid *BEA products with high yields [1]. TEAC effectively forms the requisite amorphous TEA(+)-aluminosilicate composites during the induction period, matching the templating efficacy of TEAOH without the severe causticity and higher procurement costs associated with the hydroxide salt.
| Evidence Dimension | SDA efficacy and material cost |
| Target Compound Data | TEAC (enables high-yield *BEA synthesis via modified aging) |
| Comparator Or Baseline | TEAOH (traditional, higher-cost, highly caustic SDA) |
| Quantified Difference | TEAC provides equivalent topological templating at a lower raw material cost and reduced handling hazard. |
| Conditions | Hydrothermal synthesis of *BEA and MSE-type zeolites |
Allows industrial catalyst manufacturers to scale up Zeolite Beta production more economically while maintaining strict control over microporosity and framework purity.
In specific transition-metal catalyzed reactions, the chloride anion of TEAC provides superior coordination and leaving-group dynamics compared to heavier halides. For example, in the synthesis of diarylureas via the oxidative carbonylation of arylamines and nitroaromatics, TEAC functions as an optimal co-catalyst. Empirical synthetic data indicates that TEAC produces significantly better product yields than its direct analogs, tetraethylammonium bromide (TEAB) and tetraethylammonium iodide (TEAI), under identical reaction conditions [1].
| Evidence Dimension | Catalytic yield in oxidative carbonylation |
| Target Compound Data | TEAC (optimal product yield) |
| Comparator Or Baseline | TEAB and TEAI (suboptimal yields) |
| Quantified Difference | TEAC outperforms bromide and iodide salts due to chloride-specific nucleophilicity and redox stability in the catalytic cycle. |
| Conditions | Co-catalyst in carbon monoxide-driven diarylurea synthesis |
Demonstrates to synthetic chemists that TEAC should be explicitly procured over TEAB or TEAI when optimizing chloride-sensitive catalytic cycles.
In neuropharmacology, TEAC is the universal reference standard for blocking voltage-gated potassium channels (e.g., Kv and KcsA). TEAC blocks these channels via direct pore occlusion with a Hill coefficient of 1 [1]. In contrast, larger derivatives like tetrabutylammonium (TBA+) or complex cationophilic blockers exhibit different binding kinetics, higher hydrophobicity-driven off-target effects, and Hill coefficients of 2. The precise ionic radius of the TEA+ cation allows it to lodge perfectly in the inner pore without the confounding lipid-bilayer partitioning seen with bulkier quaternary ammoniums.
| Evidence Dimension | Channel binding mechanism and Hill coefficient |
| Target Compound Data | TEAC (Hill coefficient = 1, direct pore occlusion) |
| Comparator Or Baseline | Cationophilic/TBA+ blockers (Hill coefficient = 2, complex hydrophobic partitioning) |
| Quantified Difference | TEAC provides a 1:1 stoichiometric block without confounding lipophilic membrane interactions. |
| Conditions | Intracellular block of KcsA/Kv channels in patch-clamp assays |
Ensures highly reproducible, artifact-free calibration data for laboratories conducting high-throughput ion channel screening or fundamental electrophysiology.
TEAC is the preferred quaternary ammonium salt for formulating DES-based electrolytes where high ionic conductivity (>10 mS/cm) and low viscosity are required, outperforming bulkier TBA+ analogs [1].
TEAC serves as a cost-effective structure-directing agent (SDA) for the hydrothermal synthesis of *BEA and MSE-type zeolites, replacing the more expensive and caustic TEAOH while maintaining high framework purity [2].
In oxidative carbonylations and specific phase-transfer reactions, TEAC is selected over TEAB or TEAI to maximize product yields, leveraging the specific nucleophilicity of the chloride anion[3].
TEAC is procured as the baseline calibration standard for blocking voltage-gated potassium channels, providing a clean 1:1 stoichiometric block without the lipophilic membrane interference caused by larger alkylammonium salts [4].
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